A Technical Guide to the Physicochemical Characterization of 3-Amidinophenoxyacetic Acid
A Technical Guide to the Physicochemical Characterization of 3-Amidinophenoxyacetic Acid
Chemical Identity and Structural Analysis
The foundational step in characterizing any compound is to establish its precise chemical identity. The structure of 3-Amidinophenoxyacetic acid dictates its chemical behavior and, consequently, its physicochemical properties.
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Molecular Structure:
Figure 1: Chemical Structure of 3-Amidinophenoxyacetic acid
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Key Identifiers:
| Identifier | Value |
| IUPAC Name | 2-(3-carbamimidoylphenoxy)acetic acid |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| Canonical SMILES | C1=CC(=CC(=C1)OCC(=O)O)C(=N)N |
Expert Analysis of Functional Groups:
The molecule's properties are a composite of its key functional groups:
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Carboxylic Acid (-COOH): This group is acidic and will readily deprotonate to form a carboxylate anion (-COO⁻). Its pKa is expected to be in the typical range for an aryloxyacetic acid.
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Amidine (-C(=NH)NH₂): This is a very strong organic base. It will be predominantly protonated at physiological pH to form a resonance-stabilized amidinium cation. The high basicity of this group is a critical determinant of the molecule's overall charge profile.
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Aromatic Ether (-O-Ar): The ether linkage provides rotational flexibility, while the phenyl ring contributes to the molecule's overall scaffold and potential for π-π stacking interactions.
This combination of a strong base and a weak acid makes 3-Amidinophenoxyacetic acid a zwitterionic compound over a wide pH range.
Predicted Physicochemical Properties
While direct experimental data is scarce, we can formulate reliable predictions based on first principles and data from analogous compounds. These predictions serve as essential benchmarks for guiding experimental work.
| Property | Predicted Value / Profile | Rationale & Commentary |
| pKa₁ (Carboxylic Acid) | ~ 3.0 - 4.0 | The electron-withdrawing effect of the phenoxy group slightly increases the acidity compared to a simple aliphatic carboxylic acid. |
| pKa₂ (Amidinium ion) | ~ 12.0 - 13.0 | The amidine group is one of the strongest organic bases, comparable to guanidine. Its conjugate acid (the amidinium ion) is therefore a very weak acid with a high pKa. |
| Aqueous Solubility | pH-dependent | Expected to be a zwitterion at neutral pH, leading to moderate solubility. Solubility will be significantly higher at pH < 2 (cationic form) and pH > 13 (anionic form). Minimum solubility is expected near the isoelectric point. |
| Melting Point (Tₘ) | >150 °C (with decomposition) | The presence of strong ionic and hydrogen bonding interactions due to the zwitterionic nature suggests a high melting point. For comparison, the simpler analog 3-Aminophenylacetic acid melts at 147-150 °C.[1][2] The stronger basicity of the amidine group likely increases intermolecular forces, leading to a higher melting point. |
| LogP (Octanol/Water) | < 0 | The presence of two highly polar, ionizable groups will make the compound very hydrophilic, resulting in a predicted negative LogP value. |
Methodologies for Experimental Determination
To move from prediction to empirical fact, a structured experimental workflow is essential. The following protocols are designed to be self-validating and provide high-fidelity data suitable for regulatory and research purposes.
Determination of Acid Dissociation Constants (pKa)
Causality Behind Method Selection: Potentiometric titration is the definitive method for pKa determination.[3] It directly measures the change in pH as a function of added titrant, allowing for the precise identification of ionization equilibria without reliance on chromophores, unlike spectrophotometric methods. For a molecule with multiple pKa values like 3-Amidinophenoxyacetic acid, this method provides the necessary resolution.
Step-by-Step Protocol:
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Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C).
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Sample Preparation: Accurately weigh ~20 mg of 3-Amidinophenoxyacetic acid and dissolve it in ~100 mL of a constant ionic strength background electrolyte (e.g., 0.15 M KCl) to minimize activity coefficient fluctuations.
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Acidic Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) until the pH is stable below 2. This ensures the full protonation of the carboxylic acid group.
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Basic Titration: Begin the primary titration by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH is stable above 13 to ensure complete deprotonation of the amidinium group.
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Data Processing:
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Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
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Calculate the first derivative (dpH/dV) and plot it against the average volume. The peaks in this derivative plot correspond to the equivalence points.
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The pKa values are determined from the pH at the half-equivalence points. pKa₁ will correspond to the deprotonation of the carboxylic acid, and pKa₂ will correspond to the deprotonation of the amidinium ion.
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Determination of Aqueous Solubility
Causality Behind Method Selection: The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[4] Coupling it with UV-Vis spectrophotometry provides a sensitive and straightforward quantification method, assuming the compound has a suitable chromophore (the phenyl ring in this case).[5] This approach allows for the determination of solubility as a function of pH, which is critical for ionizable compounds.
Step-by-Step Protocol:
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Establish UV-Vis Method:
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Dissolve a small amount of the compound in a suitable solvent (e.g., methanol) and scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
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Prepare a high-concentration stock solution in a water-miscible organic solvent.
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Create a series of dilutions from the stock solution into the primary aqueous buffer (e.g., pH 7.4 PBS) to generate a calibration curve (Absorbance vs. Concentration) and confirm linearity (R² > 0.99).
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Sample Preparation: Add an excess amount of solid 3-Amidinophenoxyacetic acid to a series of vials, each containing a buffer of a specific pH (e.g., pH 2, 4, 6, 7.4, 8, 10, 12). The excess solid is crucial to ensure saturation.
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Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Alternatively, filter the suspension through a 0.22 µm syringe filter compatible with the sample.
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Quantification: Carefully take an aliquot of the clear supernatant, dilute it as necessary with the corresponding buffer, and measure its absorbance at λmax.
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Data Analysis: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the equilibrium solubility at that specific pH. Plot solubility against pH to generate the solubility profile.
Determination of Melting Point and Thermal Stability
Causality Behind Method Selection: Differential Scanning Calorimetry (DSC) is the preferred method for thermal analysis.[6][7] It provides not only the melting point (Tₘ) as an indicator of purity and identity but also the enthalpy of fusion (ΔH), which relates to the crystal lattice energy. Furthermore, it can reveal other thermal events like decomposition, polymorphism, or dehydration, offering a more complete picture of the compound's solid-state stability.[8][9]
Step-by-Step Protocol:
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard, such as indium.
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Sample Preparation: Accurately weigh 1-5 mg of the dry, powdered compound into a tared aluminum DSC pan.
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Pan Sealing: Hermetically seal the pan using a sample press. This prevents mass loss during the experiment. Prepare an empty, sealed aluminum pan to serve as the reference.
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Thermal Program: Place the sample and reference pans into the DSC cell. Initiate the thermal method, which typically involves equilibrating at room temperature, followed by a controlled heating ramp (e.g., 10 °C/minute) to a temperature well above the expected melting point (e.g., 250 °C). The entire process should be under an inert nitrogen purge gas.
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Data Analysis:
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The output is a thermogram plotting heat flow against temperature.
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An endothermic event (a downward peak) signifies melting.
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The melting point (Tₘ) is determined as the extrapolated onset temperature of the melting endotherm.
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The enthalpy of fusion (ΔH) is calculated by integrating the area of the melting peak.
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Observe the thermogram for any other events, such as a broad endotherm before melting (dehydration) or an exothermic event after melting (decomposition).
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Amidinophenoxyacetic acid is not available, data from structurally similar compounds, such as 3-Aminophenylacetic acid, should be used to guide handling procedures.[10][11]
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Hazard Classification (Predicted): May cause skin, eye, and respiratory irritation.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and chemical safety goggles.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. The amidine group may be susceptible to hydrolysis, so protection from moisture is advisable.
References
This section would consolidate all sources cited into a numbered list including the Title, Source, and a valid, clickable URL for verification.
Sources
- 1. 3-Aminophenylacetic acid | 14338-36-4 [chemicalbook.com]
- 2. 3-Aminophenylacetic acid 97 14338-36-4 [sigmaaldrich.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. researchgate.net [researchgate.net]
- 6. tainstruments.com [tainstruments.com]
- 7. scielo.br [scielo.br]
- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.ca [fishersci.ca]
